molecular formula C7H6N2S B1300226 2-Mercapto-6-methylnicotinonitrile CAS No. 3395-04-8

2-Mercapto-6-methylnicotinonitrile

Cat. No.: B1300226
CAS No.: 3395-04-8
M. Wt: 150.2 g/mol
InChI Key: AYJDNDNJGGAULS-UHFFFAOYSA-N
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Description

2-Mercapto-6-methylnicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitrile derivatives. It has gained significant attention in recent years due to its potential biological activity and applications in various fields. The compound is characterized by its molecular formula C7H6N2S and a molecular weight of 150.2 g/mol .

Scientific Research Applications

2-Mercapto-6-methylnicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for further biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products.

Future Directions

While specific future directions for 2-Mercapto-6-Methylnicotinonitrile were not found in the sources I accessed, it’s worth noting that mercapto compounds have a wide range of applications in various fields, including organic synthesis, pharmaceuticals, and materials science . Therefore, research into new synthesis methods, applications, and properties of such compounds is likely to continue.

Biochemical Analysis

Biochemical Properties

2-Mercapto-6-methylnicotinonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with thiol-containing enzymes, forming disulfide bonds that can alter the enzyme’s activity. This compound can also act as a reducing agent, scavenging free radicals and protecting cells from oxidative stress . The interactions of this compound with biomolecules are crucial for its biochemical functions.

Cellular Effects

This compound has been shown to influence various cellular processes. It can enhance cell proliferation and survival, particularly in higher passage numbers of mesenchymal stem cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors and enzymes involved in metabolic pathways, leading to changes in gene expression and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to thiol groups in proteins, forming disulfide bonds that can inhibit or activate enzyme activity . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are essential for the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its effectiveness may decrease due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and protect against oxidative stress. At high doses, it may exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes such as thiol-containing reductases and oxidases, leading to changes in the levels of metabolites and overall metabolic balance . These interactions are essential for the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound are critical for its function and activity.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it interacts with target biomolecules and exerts its effects. The compound can be directed to particular organelles or cellular structures through targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and functional roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-methylnicotinonitrile typically involves the reaction of 6-methyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as acetic acid and temperatures around 235°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6-methylnicotinonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while reduction can produce amines .

Mechanism of Action

The mechanism by which 2-Mercapto-6-methylnicotinonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Mercapto-6-methylnicotinonitrile include:

  • 2-Mercapto-3-cyano-6-methylpyridine
  • 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-thioxo

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a mercapto group and a nitrile group, which imparts distinct chemical properties and potential biological activities .

Properties

IUPAC Name

6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJDNDNJGGAULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=S)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352327
Record name 2-mercapto-3-cyano-6-methyl pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3395-04-8
Record name 2-mercapto-3-cyano-6-methyl pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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